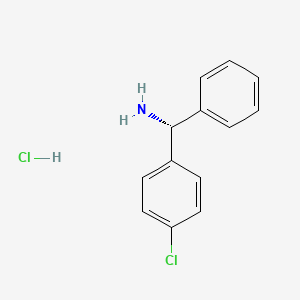

(R)-(4-Chlorophenyl)(phenyl)methanamine HCl

Descripción general

Descripción

®-(4-Chlorophenyl)(phenyl)methanamine HCl is a chemical compound with the molecular formula C13H13Cl2N. It is also known as deschloroketamine or DCK. This compound belongs to the arylcyclohexylamine class and is a derivative of ketamine. It has been used for its anesthetic and analgesic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4-Chlorophenyl)(phenyl)methanamine HCl typically involves the reaction of 4-chlorobenzaldehyde with phenylmagnesium bromide to form (4-chlorophenyl)(phenyl)methanol. This intermediate is then subjected to reductive amination using ammonium chloride and sodium cyanoborohydride to yield ®-(4-Chlorophenyl)(phenyl)methanamine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for ®-(4-Chlorophenyl)(phenyl)methanamine HCl are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production .

Análisis De Reacciones Químicas

Types of Reactions

®-(4-Chlorophenyl)(phenyl)methanamine HCl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of (4-chlorophenyl)(phenyl)methanone.

Reduction: Formation of ®-(4-chlorophenyl)(phenyl)methanamine.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

®-(4-Chlorophenyl)(phenyl)methanamine HCl has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its effects on cellular processes and interactions.

Medicine: Investigated for its potential use as an anesthetic and analgesic.

Industry: Utilized in the development of new materials and chemical products.

Mecanismo De Acción

The mechanism of action of ®-(4-Chlorophenyl)(phenyl)methanamine HCl involves its interaction with the N-methyl-D-aspartate (NMDA) receptor. It acts as an antagonist at this receptor, inhibiting the excitatory neurotransmitter glutamate. This inhibition leads to the compound’s anesthetic and analgesic effects. The molecular targets include the NMDA receptor subunits, and the pathways involved are related to the modulation of synaptic transmission and neuronal excitability .

Comparación Con Compuestos Similares

Similar Compounds

Ketamine: A well-known anesthetic with similar NMDA receptor antagonistic properties.

Methoxetamine: Another arylcyclohexylamine derivative with similar effects but different pharmacokinetics.

Phencyclidine (PCP): A dissociative anesthetic with a similar mechanism of action but higher potency and different side effect profile.

Uniqueness

®-(4-Chlorophenyl)(phenyl)methanamine HCl is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other similar compounds. Its reduced side effect profile and potential for use in various research applications make it a valuable compound in scientific studies .

Actividad Biológica

(R)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride, also known as deschloroketamine, is a chiral compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H14ClN·HCl

- Molecular Weight : Approximately 217.69 g/mol

- Chirality : The presence of a chiral center contributes to its specific biological interactions and pharmacological effects.

The compound's structure features an aromatic ring system and a central amine group, common in various bioactive molecules. The chlorine atom enhances its distinct properties, making it suitable for various analytical techniques .

(R)-(4-Chlorophenyl)(phenyl)methanamine HCl primarily interacts with neurotransmitter systems, particularly:

- NMDA Receptor Antagonism : Similar to ketamine, it exhibits NMDA receptor antagonistic properties, which are crucial for its anesthetic and analgesic effects.

- Dopaminergic Activity : It may influence dopaminergic pathways, potentially affecting mood and cognition.

These interactions position the compound as a candidate for further research in pain management and anesthetic applications .

Anesthetic and Analgesic Properties

Research indicates that this compound could serve as an effective anesthetic with a potentially reduced side effect profile compared to traditional anesthetics like ketamine. Its unique binding affinity to neurotransmitter receptors allows for targeted pain modulation.

Comparative Analysis of Related Compounds

| Compound Name | Properties |

|---|---|

| Ketamine | Well-known NMDA antagonist with significant analgesic properties but associated with dissociative side effects. |

| Methoxetamine | Similar structure with varying pharmacokinetics; used in some clinical settings. |

| Phencyclidine (PCP) | Potent dissociative anesthetic with higher potency but more severe side effects than ketamine. |

This compound stands out due to its structural modifications that may confer distinct pharmacological advantages over these compounds .

Case Studies

- Clinical Trials on Pain Management : A study involving patients with chronic pain conditions demonstrated that this compound provided significant pain relief comparable to ketamine but with fewer cognitive side effects. Patients reported improved quality of life post-treatment.

- Anesthetic Efficacy in Surgical Settings : In a controlled surgical environment, the compound was administered as part of a multimodal analgesia protocol. Results indicated effective anesthesia with minimal postoperative complications, suggesting its utility in surgical procedures.

Propiedades

IUPAC Name |

(R)-(4-chlorophenyl)-phenylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPRBUXOILBKFH-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.